Heptadec-9-EN-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
906450-90-6 |
|---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
heptadec-9-en-1-amine |
InChI |
InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9H,2-7,10-18H2,1H3 |
InChI Key |
NJCNERHDIIGJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Heptadec 9 En 1 Amine
Chemoenzymatic and Biocatalytic Synthesis Pathways
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. The application of whole-cell systems and engineered enzymes has enabled the production of long-chain aliphatic amines from renewable feedstocks.
Whole-Cell Cascade Reactions for Amine Production
Whole-cell biocatalysis has emerged as a promising strategy for the synthesis of complex molecules like (S,Z)-heptadec-9-en-7-amine and 9-aminoheptadecane from renewable fatty acids. tudelft.nlresearchgate.netnih.govresearchgate.net These processes utilize engineered microorganisms that express multiple enzymes, creating an artificial metabolic pathway to convert a starting material into a desired product through a series of sequential reactions.
A notable example involves a one-pot, whole-cell photoenzymatic cascade that synthesizes long-chain aliphatic amines from fatty acids. researchgate.netnih.govresearchgate.net This system combines the activities of an alcohol dehydrogenase (ADH), an engineered amine transaminase (ATA), and a photoactivated decarboxylase. researchgate.netnih.govresearchgate.net The cascade begins with the conversion of a fatty acid to an intermediate by the ADH, followed by amination by the ATA, and finally, a light-induced decarboxylation step to yield the final amine product. researchgate.net This approach has been successfully applied to produce amines with high conversion rates. researchgate.netnih.gov
Engineered Enzyme Systems for Stereoselective Synthesis
The stereochemistry of amines is crucial for their biological activity and function. Engineered enzymes, particularly imine reductases (IREDs) and amine transaminases (ATAs), are instrumental in achieving high stereoselectivity in amine synthesis. nih.govresearchgate.netresearchgate.net Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been employed to enhance the activity, stability, and stereoselectivity of these enzymes. nih.govmdpi.com
For instance, an engineered amine transaminase from Vibrio fluvialis (Vf-ATA) has been a key component in the biocatalytic cascade for producing chiral amines. tudelft.nlresearchgate.netnih.govresearchgate.net Engineering efforts have focused on expanding the substrate scope of these enzymes to accommodate bulky molecules and improving their performance under industrial process conditions. researchgate.netmdpi.com The result is the ability to synthesize chiral amines with very high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govresearchgate.netresearchgate.net
Utilization of Renewable Fatty Acid Feedstocks in Biocatalysis
A significant advantage of biocatalytic methods is their compatibility with renewable feedstocks, such as fatty acids derived from vegetable oils and animal fats. mdpi.comnih.gov This aligns with the principles of green chemistry by reducing reliance on petrochemical-based starting materials. Ricinoleic acid and oleic acid are examples of fatty acids that have been successfully used as substrates in biocatalytic cascades to produce long-chain aliphatic amines. tudelft.nlresearchgate.netnih.govresearchgate.net
The direct conversion of these natural resources into valuable chemicals like fatty amines is achieved through multi-enzyme cascades. nih.gov For example, a one-pot system coupling a lipase (B570770), a carboxylic acid reductase (CAR), and a transaminase (TA) can directly convert triglycerides and oils into primary fatty amines with high yields. nih.gov
One-Pot Synthesis Approaches for Amine Production
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, time, and resource savings. nih.gov In the context of Heptadec-9-en-1-amine synthesis, one-pot biocatalytic cascades have been developed to streamline the production process. tudelft.nlresearchgate.netnih.govresearchgate.net These systems integrate several enzymatic steps, avoiding the need for purification of intermediates and reducing solvent usage and waste generation. nih.govnih.gov
The whole-cell photoenzymatic cascade mentioned earlier is a prime example of a one-pot synthesis. researchgate.netnih.govresearchgate.net This approach has been shown to produce long-chain aliphatic amines at rates of up to 37 U g⁻¹ dry cells with conversions reaching up to 90%. researchgate.netnih.gov The successful implementation of such one-pot systems demonstrates a significant step towards more sustainable and economically viable production of fatty amines. mdpi.com
Classical Organic Synthesis Routes
While biocatalytic methods are gaining prominence, classical organic synthesis remains a vital approach for the production of alkynes and their derivatives, which can be precursors to amines.
Alkyne Functionalization and Isomerization Strategies (e.g., Alkyne Zipper Reaction)
Alkyne functionalization is a cornerstone of organic synthesis, providing a versatile handle for the introduction of various functional groups. nih.govorganic-chemistry.org The "alkyne zipper reaction" is a powerful isomerization technique that facilitates the migration of an internal alkyne to a terminal position along a hydrocarbon chain. wikipedia.orgmdpi.comsynarchive.com This contra-thermodynamic process is typically driven by a strong base and is crucial for enabling subsequent functionalization at the terminal position. mdpi.com
The reaction proceeds through a series of deprotonation and reprotonation steps, effectively "walking" the triple bond along the carbon chain until it reaches the end. wikipedia.org This strategy is particularly useful in the synthesis of long-chain molecules where remote functionalization is required. wikipedia.orgmdpi.com Once the terminal alkyne is formed, it can be readily converted into other functional groups, including amines, through various chemical transformations. researchgate.net
Olefin Metathesis in Unsaturated Amine Synthesis and Derivatization
Ring-closing metathesis (RCM) is a particularly valuable application of olefin metathesis for the synthesis of cyclic compounds from acyclic dienes. harvard.edu For this compound to undergo RCM, it must first be functionalized to contain a second terminal alkene. This can be achieved, for example, by N-allylation. The resulting N-allyl-N-(heptadec-9-enyl)amine can then be subjected to RCM to form a nitrogen-containing macrocycle.
The success of RCM reactions involving amines can be influenced by the choice of catalyst and reaction conditions, as the basicity of the amine can sometimes interfere with the catalyst's activity. Modern ruthenium-based catalysts, such as Grubbs' second and third-generation catalysts, exhibit good functional group tolerance and are often effective in these transformations.
Table 1: Illustrative Example of Ring-Closing Metathesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| N-allyl-N-(heptadec-9-enyl)amine | Grubbs II Catalyst | Dichloromethane | 40 | 1-Aza-cyclooctadec-10-ene | 85 |
Note: This data is illustrative and based on typical RCM reactions of similar long-chain diene amines.
Derivatization and Functionalization Strategies
The primary amine group and the internal double bond of this compound are key functional handles for a wide range of derivatization and functionalization strategies, leading to the synthesis of novel molecules with diverse properties.
Formation of Heterocyclic Conjugates
The primary amine of this compound can serve as a nucleophile in reactions to form various heterocyclic structures. One common strategy involves the reaction with pyrylium (B1242799) salts to form pyridinium (B92312) salts. nih.gov This reaction proceeds via a condensation mechanism, where the amine displaces the oxygen atom of the pyrylium ring to form the corresponding N-substituted pyridinium cation. nih.gov
These pyridinium derivatives are of interest for their potential biological activities and their use as cationic surfactants. nih.govmdpi.com The long alkyl chain from this compound imparts significant lipophilicity to the resulting pyridinium salt.
Table 2: Synthesis of a Pyridinium Salt Derivative
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
| This compound | 2,4,6-Triphenylpyrylium tetrafluoroborate | Ethanol | Reflux, 6h | 1-(Heptadec-9-enyl)-2,4,6-triphenylpyridinium tetrafluoroborate |
Note: This is a representative reaction for the formation of pyridinium salts from primary amines.
Synthesis of Amphiphilic and Surface-Active Derivatives
Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are of significant interest for their self-assembly properties and applications as surfactants. This compound is an excellent precursor for the synthesis of such molecules due to its long, hydrophobic alkyl chain.
A straightforward method to introduce a hydrophilic head group is the quaternization of the amine to form a quaternary ammonium (B1175870) salt. mdpi.com For instance, reaction with an alkyl halide, such as methyl iodide, followed by ion exchange can yield a variety of N,N,N-trimethyl-N-(heptadec-9-enyl)ammonium salts. These cationic surfactants exhibit surface-active properties, with the ability to reduce the surface tension of water and form micelles in aqueous solutions. nih.govsemanticscholar.org
The critical micelle concentration (CMC), a measure of surfactant efficiency, is influenced by the length of the hydrophobic tail. Long-chain derivatives, such as those from this compound, are expected to have low CMC values, indicating high efficiency. mdpi.com
Table 3: Properties of an Amphiphilic Derivative
| Compound | Critical Micelle Concentration (CMC) (M) | Surface Tension at CMC (mN/m) |
| N,N,N-Trimethyl-N-(heptadec-9-enyl)ammonium bromide | ~1 x 10-4 | ~35 |
Note: The presented data is an estimation based on the known properties of similar long-chain quaternary ammonium surfactants.
Preparation of Macrocyclic Amine Derivatives
As introduced in section 2.2.2, ring-closing metathesis provides a powerful strategy for the synthesis of macrocyclic compounds. nih.govrsc.org By preparing a suitable diene precursor from this compound, large unsaturated nitrogen-containing rings can be constructed. For example, acylation of the primary amine with an ω-unsaturated acyl chloride, such as 10-undecenoyl chloride, would yield a diene amide. Subsequent RCM of this precursor would lead to the formation of a macrocyclic lactam.
The size of the resulting macrocycle is determined by the length of the tether connecting the two double bonds. These macrocyclic structures are of interest in medicinal chemistry and materials science due to their unique conformational properties. rsc.org
Table 4: Illustrative RCM for Macrocyclic Lactam Synthesis
| Diene Precursor | Catalyst | Concentration (M) | Product | Ring Size |
| N-(Heptadec-9-enyl)undec-10-enamide | Hoveyda-Grubbs II Catalyst | 0.01 | 1-Aza-cyclononacos-19-en-2-one | 29 |
Note: This represents a hypothetical RCM reaction to form a large macrocyclic lactam.
Advanced Analytical Characterization and Spectroscopic Investigations of Heptadec 9 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like Heptadec-9-en-1-amine. uobasrah.edu.iqcore.ac.ukethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the terminal methyl group, the methylene (B1212753) (-CH₂-) groups of the long aliphatic chain, the protons adjacent to the double bond (vinylic protons), and the protons on the carbon alpha to the amine group, as well as the amine (-NH₂) protons themselves. The integration of these signals corresponds to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbons in the alkyl chain, the olefinic carbons of the C=C double bond, and the carbon bonded to the nitrogen atom are all diagnostic. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. ruc.dk
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete structural assignment of the molecule and its derivatives. core.ac.uk
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| CH₃ (C17) | ~0.8-0.9 | ~14 |
| -(CH₂)n- (Bulk alkyl chain) | ~1.2-1.4 | ~22-32 |
| -CH=CH- (Olefinic, C9, C10) | ~5.3-5.4 | ~129-131 |
| -CH₂-CH= (Allylic, C8, C11) | ~1.9-2.1 | ~27-33 |
| -CH₂-NH₂ (C1) | ~2.6-2.8 | ~40-43 |
| -NH₂ | ~1.0-2.5 (broad, variable) | N/A |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes an invaluable tool for separating components of a mixture and confirming their identity and purity with high sensitivity and specificity. nih.gov
For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at an odd m/z value, which is characteristic of compounds containing an odd number of nitrogen atoms (the Nitrogen Rule). youtube.comlibretexts.orgmiamioh.edu The fragmentation pattern is highly informative for structural confirmation. A dominant fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, nitrogen-containing cation. youtube.comlibretexts.orglibretexts.org For a primary amine like this compound, this would typically produce a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.
Further fragmentation occurs along the long alkyl chain, often producing clusters of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. youtube.com The position of the double bond can also influence the fragmentation pattern, potentially leading to characteristic cleavages at the allylic positions.
Due to the polarity and basicity of the amine group, derivatization is often employed before GC-MS analysis to improve chromatographic peak shape and thermal stability. h-brs.de Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride are used to convert the amine into a less polar, more volatile derivative. h-brs.denih.gov
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 253 | [C₁₇H₃₅N]⁺ | Molecular Ion (M⁺) |
| 252 | [M-H]⁺ | Loss of a hydrogen atom |
| 30 | [CH₂NH₂]⁺ | α-cleavage (typically the base peak) |
| Series (44, 58, 72...) | [CnH₂nNH₂]⁺ | Cleavage along the alkyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. tu.edu.iq IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net
For this compound, these techniques can confirm the presence of the primary amine (-NH₂), the long aliphatic chain (-CH₂-, -CH₃), and the carbon-carbon double bond (C=C).
N-H Vibrations: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. pressbooks.pubwpmucdn.comlibretexts.org An N-H bending (scissoring) vibration is also typically observed around 1550-1650 cm⁻¹. libretexts.org
C-H Vibrations: Strong C-H stretching absorptions from the sp³ hybridized carbons of the alkyl chain appear between 2850 and 2960 cm⁻¹. pressbooks.publibretexts.org The C-H stretching from the sp² hybridized carbons of the double bond (=C-H) is expected at a slightly higher frequency, typically between 3000 and 3100 cm⁻¹. libretexts.org
C=C Vibration: The C=C stretching vibration appears around 1640-1680 cm⁻¹. libretexts.org This band can be weak in IR spectroscopy if the double bond is symmetrically substituted but is often strong and easily observable in Raman spectroscopy. researchgate.netnih.gov
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1550 - 1650 | Weak |
| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 (weak to medium) | 1640 - 1680 (strong) |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| Alkyl (-CH₂) | C-H Bend (scissoring) | ~1465 | ~1445 |
Chromatographic Methods (HPLC, GC) for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. helsinki.fi High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polar nature of the primary amine group, direct analysis of this compound can lead to poor peak shapes and column adsorption. h-brs.de Therefore, derivatization, as mentioned in the GC-MS section, is a common strategy to enhance volatility and reduce tailing. h-brs.de The choice of the GC column is also critical; a mid-polarity column is often suitable for separating long-chain amines and their isomers. researchgate.net Quantification is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range for hydrocarbons.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. conicet.gov.ar For a non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is the method of choice. researchgate.net Since the molecule lacks a strong chromophore for UV-Vis detection, derivatization is often necessary for sensitive quantification. Reagents that introduce a fluorescent or UV-absorbing tag to the amine group, such as dansyl chloride or o-phthaldialdehyde (OPA), are frequently used. helsinki.ficonicet.gov.ar Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.
Typical Chromatographic Conditions:
| Technique | Parameter | Typical Condition |
| GC | Column | DB-5ms or similar mid-polarity fused-silica capillary column |
| Injector Temperature | 250-280 °C | |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Sample Preparation | Often requires derivatization (e.g., with TFAA) | |
| HPLC | Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water | |
| Detector | UV-Vis or Fluorescence (requires pre- or post-column derivatization), ELSD, CAD, or MS | |
| Flow Rate | 0.8 - 1.2 mL/min |
Biological Interactions and Mechanistic Studies Non Human and Non Clinical Focus
Antimicrobial Activity and Modes of Action against Microorganisms
Long-chain amines, a class of molecules to which Heptadec-9-en-1-amine belongs, are known to possess antimicrobial properties. Their efficacy is often attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.
The primary mechanism by which this compound and similar long-chain amines exert their antimicrobial effect is through the disruption of the microbial cell membrane. These molecules possess a hydrophilic amine head and a long, hydrophobic hydrocarbon tail. This structure facilitates their insertion into the phospholipid bilayer of the cell membrane.
This insertion disrupts the membrane's integrity, leading to increased permeability. The influx and efflux of ions and other essential molecules are consequently dysregulated, ultimately causing cell death. Studies on structurally similar compounds, such as oleylamine (B85491), have shown that they can permeabilize bacterial membranes, allowing the entry of substances that would typically be excluded nih.gov. This disruption of the membrane barrier is a key factor in their antimicrobial action.
This compound exhibits inhibitory activity against a range of both bacteria and fungi. Research on analogous compounds provides insight into its potential spectrum of activity. For instance, various long-chain amines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria nih.gov.
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy. While specific MIC values for this compound are not extensively documented in publicly available literature, data for the closely related oleylamine indicate activity in the micromolar range against bacteria such as Escherichia coli and Staphylococcus aureus nih.gov. The fungicidal action of related amine compounds is often linked to the inhibition of key enzymes in fungal sterol biosynthesis, leading to ergosterol (B1671047) deficiency and subsequent membrane damage nih.gov. This disruption of membrane integrity ultimately leads to fungal cell death nih.gov.
Table 1: Antimicrobial Activity of Oleylamine (a structural analog of this compound) against various microorganisms.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Escherichia coli | Gram-negative bacterium | Data in micromolar range, specific values vary with derivatives nih.gov |
| Staphylococcus aureus | Gram-positive bacterium | Data in micromolar range, specific values vary with derivatives nih.gov |
The antimicrobial potency of long-chain amines is intrinsically linked to their chemical structure. Key determinants of activity include the length of the alkyl chain, the degree of unsaturation, and the nature of the amine headgroup.
For alkyl amines, compounds with a chain length of 11 to 15 carbon atoms are often the most active against both Gram-positive and Gram-negative bacteria. Interestingly, while monounsaturation is a feature of this compound, it does not consistently lead to an increase in antimicrobial activity when compared to its saturated counterparts. The nature of the head group is also critical; for instance, in a series of oleoylamines, variations in the polyamino head group, including the number and spacing of nitrogen atoms, significantly influenced their antimicrobial and endotoxin-neutralizing capabilities nih.gov. This highlights that a delicate balance of hydrophobicity and charge is necessary for optimal interaction with and disruption of microbial membranes.
Biological Roles as Building Blocks or Modulators (e.g., in Lipopeptide Conjugates)
Beyond its intrinsic antimicrobial activity, this compound and similar fatty amines serve as valuable lipophilic moieties in the synthesis of more complex bioactive molecules, such as lipopeptides. The conjugation of a lipid tail to a peptide can enhance the peptide's antimicrobial efficacy.
These lipopeptide conjugates often exhibit improved interaction with bacterial membranes. The fatty amine component, such as this compound, acts as an anchor, facilitating the insertion of the peptide into the microbial membrane. This can lead to the formation of pores or other disruptive events that compromise the cell's integrity. The length of the fatty amine is a crucial factor, with studies on certain tripeptide conjugates indicating that long fatty amines, typically containing 16 to 18 carbon atoms, are essential for potent membrane-disrupting and antimicrobial activities.
Biotransformation Pathways and Metabolites in Microorganisms
The fate of this compound within a microbial environment is governed by the metabolic capabilities of the present microorganisms. While specific biotransformation pathways for this particular compound are not well-documented, general principles of amine and hydrocarbon metabolism by microbes can be inferred.
Microorganisms possess a diverse array of enzymes that can modify aliphatic amines. Potential biotransformation routes could include oxidation of the alkyl chain, deamination to produce the corresponding aldehyde and ammonia (B1221849), or N-acetylation. The double bond in this compound presents an additional site for microbial enzymatic action, potentially leading to hydration, epoxidation, or saturation. The resulting metabolites would exhibit altered polarity and biological activity compared to the parent compound. The specific pathways and end products would be highly dependent on the microbial species and the prevailing environmental conditions.
Applications in Materials Science and Engineering
Utilization as Monomers and Building Blocks for Polymeric Materials
While Heptadec-9-en-1-amine is a primary amine, its monofunctional nature precludes it from acting as a traditional monomer in the step-growth polymerization reactions that form the backbone of polyamides and polyesters. These polymerization processes fundamentally require bifunctional or multifunctional monomers to achieve high molecular weight polymers through the formation of repeating amide or ester linkages. A monoamine, such as this compound, can only react at one end, thereby terminating the polymer chain growth. However, this characteristic makes it a valuable agent for controlling polymer molecular weight and for introducing specific functionalities at the chain ends or through grafting reactions.
Polyamides and Polyesters Derived from Fatty Acid Amines
In the synthesis of polyamides and polyesters, the precise control of molecular weight is crucial for tailoring the material's properties. Monofunctional reagents, often referred to as chain stoppers or end-capping agents, are intentionally added to the polymerization mixture to regulate the final chain length. This compound can serve this purpose. By reacting with the growing polymer chain, it introduces a long, hydrophobic alkyl group at the chain end, which can influence the polymer's solubility, melt viscosity, and surface properties.
Furthermore, the amine group of this compound can be utilized to graft this fatty amine onto existing polymer backbones, thereby modifying the surface and bulk properties of the material. For instance, grafting oleylamine (B85491) onto a polymer can enhance its hydrophobicity, improve its compatibility with other nonpolar materials, and introduce a reactive site for further chemical modifications.
Polymeric Nanoparticles for Delivery Systems
This compound plays a critical role as a stabilizing and capping agent in the synthesis of polymeric nanoparticles for drug delivery and other applications. researchgate.net During the formation of nanoparticles, the amine group of this compound coordinates to the surface of the growing particles, while its long hydrocarbon chain extends into the surrounding medium. This creates a protective layer that prevents the nanoparticles from aggregating and controls their size and shape. researchgate.netnih.gov The ability of oleylamine to function as both a solvent for the reaction and a coordinating agent simplifies the synthesis of a variety of metallic and metal oxide nanoparticles. wikipedia.orgacs.org
The surface functionalization of nanoparticles with this compound is crucial for their application in delivery systems. The hydrophobic surface imparted by the oleylamine coating allows for the encapsulation of hydrophobic drugs and enhances the colloidal stability of the nanoparticles in non-aqueous media. researchgate.netacs.org
Surfactant and Emulsifier Chemistry
The amphiphilic nature of this compound, possessing both a polar amine head and a nonpolar hydrocarbon tail, makes it an effective surfactant and emulsifier. wikipedia.org This property is fundamental to its application in various industrial processes that involve the mixing of immiscible liquids, such as oil and water.
Development of Novel Surface Active Agents
This compound serves as a precursor in the synthesis of a variety of cationic and amphoteric surfactants. Its primary amine group can be readily modified to introduce different functionalities, leading to the development of novel surfactants with tailored properties for specific applications, including detergents, fabric softeners, and dispersing agents. researchgate.net
Interfacial Properties and Self-Assembly Behavior
At interfaces, such as an oil-water interface, this compound molecules orient themselves to minimize the free energy of the system. The hydrophilic amine groups align towards the aqueous phase, while the hydrophobic tails extend into the oil phase. This arrangement reduces the interfacial tension between the two liquids, enabling the formation of stable emulsions.
In solution, above a certain concentration known as the critical micelle concentration, this compound molecules can self-assemble into spherical or cylindrical micelles. purdue.eduresearchgate.netnih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic amine heads form the outer shell. This self-assembly behavior is crucial for its function as a detergent and as a template for the synthesis of nanostructured materials.
Corrosion Inhibition Studies
This compound and its derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic and saline environments. mdpi.comresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface and form a protective film that isolates the metal from the corrosive environment. nih.gov
The adsorption of this compound onto a metal surface occurs through the interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal atoms. nih.gov The long hydrophobic alkyl chain then orients away from the surface, creating a barrier that repels water and corrosive species. mdpi.comnih.gov
Research has shown that the efficiency of corrosion inhibition by this compound is dependent on its concentration. Studies on mild steel in a sour saline electrolyte demonstrated a significant increase in inhibition efficiency with increasing inhibitor concentration. mdpi.com
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel
| Concentration (ppm) | Inhibition Efficiency (%) |
| 5 | >70 |
| 10 | >80 |
| 25 | >85 |
| 100 | >95 |
Data sourced from a study on the anticorrosive efficiency of oleylamine for steel in a sour saline electrolyte. mdpi.com
The formation of a stable and dense inhibitor film on the steel surface has been confirmed by surface analysis techniques, which reveal a significant reduction in corrosion after treatment with this compound. mdpi.com
Application as Performance Additives in Oleochemical Formulations
This compound, commonly known as oleylamine, serves as a crucial component in various oleochemical formulations, where it functions as a high-performance additive. Its primary roles in this context include acting as a corrosion inhibitor, emulsifier, and fuel additive. cymitquimica.com The molecular structure of oleylamine, featuring a long hydrophobic hydrocarbon tail and a hydrophilic amine headgroup, imparts surfactant properties that are essential for these applications. cymitquimica.com
As a corrosion inhibitor, oleylamine and its derivatives are effective in protecting metallic surfaces, particularly ferrous metals, from corrosive environments encountered in the oil and gas industry. googleapis.comgoogle.com The amine group exhibits a strong affinity for metal surfaces, forming a protective, persistent film that acts as a barrier against corrosive agents like water, CO2, and H2S. This filming mechanism is a key aspect of its inhibitory action. Formulations containing fatty amines or their salts are widely used in pipelines, refinery units, and oil production systems to prevent degradation of the infrastructure. googleapis.com The compound's utility extends to its use as a raw material for other cationic and amphoteric surfactants which also serve as corrosion inhibitors.
In addition to corrosion control, oleylamine is utilized as an additive in fuels and as an emulsifier for asphalt. Its function as a fuel additive is linked to its ability to form protective films and its detergent properties, which can help keep engine components clean and prevent fouling. The emulsifying properties are leveraged in asphalt formulations to ensure proper mixing and stability.
Bio-based Lubricants and Additives
The demand for environmentally friendly lubricants has driven research into bio-based alternatives, where this compound plays a significant role as both a base stock component and a performance-enhancing additive. Its origin from oleic acid, a renewable fatty acid, makes it a suitable candidate for greener lubricant formulations. wikipedia.org
This compound is particularly effective when used to modify nanoparticles, creating advanced additives for lubricating oils. mdpi.comproquest.com These surface-modified nanoparticles exhibit excellent dispersibility in base oils, such as mineral oil and polyalphaolefin (PAO), which is crucial for their function. mdpi.comproquest.com The oleylamine molecules covalently attached to the nanoparticle surfaces prevent agglomeration and ensure the formation of a stable suspension. proquest.com
Research has demonstrated that adding oleylamine-modified nanoparticles to lubricants significantly improves their tribological properties, leading to reduced friction and wear. mdpi.comproquest.comresearchgate.net The nanoparticles act as nano-bearings, facilitating sliding between friction surfaces and forming a protective tribofilm that repairs worn surfaces.
Detailed Research Findings:
Oleylamine-Modified Carbon Nanoparticles in PAO: Another study synthesized oleylamine-modified carbon nanoparticles (CPs-OA) and tested them as additives in polyalphaolefin (PAO) base oil. The CPs-OA showed excellent dispersibility. proquest.com At an optimal concentration of 1.0 wt%, the mean friction coefficient and mean wear scar diameter were significantly reduced compared to pure PAO. proquest.com The lubricating capabilities were found to strengthen with increasing load and test duration, indicating a long operating life for the additive. proquest.com
Performance in Different Aviation Lubricating Oils: The effectiveness of oleylamine-grafted carbon nanoparticles was also evaluated in various synthetic aviation lubricating base oils. emerald.com The results showed significant friction reduction across different types of PAO and NPE base oils, highlighting the versatility of the additive. emerald.com
These findings underscore the potential of this compound as a key ingredient in the formulation of high-performance, bio-based lubricants and additives, contributing to the development of more sustainable and efficient lubrication technologies.
Environmental Fate, Degradation Pathways, and Green Chemistry Principles
Biodegradation Pathways in Aquatic and Terrestrial Environments
In both aquatic and terrestrial environments, the biodegradation of aliphatic amines is expected to be initiated by microbial enzymes. The primary amine group is susceptible to oxidation by monooxygenases and dehydrogenases, leading to the formation of an imine. This intermediate can then undergo hydrolysis to form the corresponding aldehyde (heptadec-9-enal) and ammonia (B1221849). The aldehyde can be further oxidized to a carboxylic acid (heptadec-9-enoic acid), which can then enter the β-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water. The released ammonia can be assimilated by microorganisms or enter the nitrogen cycle.
The presence of the double bond in Heptadec-9-en-1-amine introduces an additional site for microbial attack. Enzymes such as hydratases or epoxidases could potentially act on the C=C bond, leading to the formation of hydroxylated or epoxidized intermediates. These intermediates would then be further metabolized through various pathways. The rate of biodegradation can be influenced by several factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to utilizing long-chain amines.
Table 1: Potential Biodegradation Intermediates of this compound
| Intermediate Compound | Potential Formation Pathway |
| Heptadec-9-en-1-imine | Oxidation of the primary amine group |
| Heptadec-9-enal | Hydrolysis of the imine |
| Heptadec-9-enoic acid | Oxidation of the aldehyde |
| Hydroxylated/Epoxidized derivatives | Enzymatic action on the C=C double bond |
Atmospheric Degradation and Photochemical Processes of Amines
Once released into the atmosphere, this compound is expected to undergo degradation through various photochemical processes. The primary degradation pathway for aliphatic amines in the troposphere is through reaction with hydroxyl radicals (•OH). This reaction can proceed via two main mechanisms: H-abstraction from the N-H bonds of the amine group or H-abstraction from a C-H bond in the alkyl chain. The resulting aminoalkyl or alkylamino radicals will then react with oxygen to form peroxy radicals, leading to a cascade of reactions that can produce a variety of smaller, more oxidized compounds, including aldehydes, ketones, and nitrogen-containing species like amides, nitrosamines, and nitramines.
The presence of the double bond in this compound makes it susceptible to attack by other atmospheric oxidants, notably ozone (O3) and the nitrate (B79036) radical (NO3). Ozonolysis of the double bond would lead to the cleavage of the carbon chain and the formation of aldehydes and Criegee intermediates. These intermediates are highly reactive and can participate in a variety of subsequent reactions, contributing to the formation of secondary organic aerosols (SOA). The reaction with NO3 radicals, particularly at night, can also be a significant degradation pathway.
Ecotoxicological Mechanisms and Environmental Impact Assessment
The ecotoxicological effects of this compound are primarily associated with its surfactant properties and its chemical reactivity. As an amine, it can be protonated in aquatic environments, leading to a cationic species that can interact with the negatively charged cell membranes of aquatic organisms. This interaction can disrupt membrane integrity and function, leading to cell lysis and toxicity. The long alkyl chain of this compound enhances its lipophilicity, facilitating its partitioning into biological membranes and increasing its potential for bioaccumulation in aquatic organisms.
Data for the structurally similar oleylamine (B85491) (cis-1-Amino-9-octadecene) indicates that it is very toxic to aquatic life with long-lasting effects. This suggests that this compound would likely exhibit similar high aquatic toxicity. The primary mechanism of toxicity is believed to be narcosis, where the molecule nonspecifically disrupts cell membrane function due to its accumulation in the lipid bilayer. Additionally, as a primary amine, it can react with biological macromolecules, potentially leading to more specific modes of toxic action.
An environmental impact assessment would need to consider the potential for this compound to cause adverse effects in aquatic ecosystems, particularly in areas of direct discharge or accidental spills. Key considerations would include its high acute toxicity to a range of aquatic organisms (fish, invertebrates, and algae) and its potential for bioaccumulation.
Integration of Green Chemistry Principles in Synthesis and Application
The synthesis and application of this compound can be approached through the lens of green chemistry to minimize its environmental footprint.
Traditionally, long-chain amines are synthesized from petroleum-based feedstocks. However, a greener approach involves the use of renewable resources, such as vegetable oils and animal fats. wikipedia.org this compound is structurally related to oleic acid, a major component of many vegetable oils. Therefore, oleic acid represents a key renewable starting material for its synthesis.
Several synthetic routes from fatty acids to fatty amines are being explored, including:
The Nitrile Process : This involves the reaction of a fatty acid with ammonia at high temperatures over a metal oxide catalyst to form a fatty nitrile, which is then hydrogenated to the corresponding fatty amine. wikipedia.org
Biocatalytic Methods : The use of enzymes offers a milder and more selective alternative to traditional chemical synthesis. researchgate.netrsc.org For instance, a one-pot cascade reaction using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) can convert fatty acids directly to fatty amines under mild conditions. rsc.org
Table 2: Comparison of Synthetic Routes to Fatty Amines
| Synthetic Route | Feedstock | Key Steps | Green Chemistry Advantages |
| Traditional | Petroleum | Cracking, functionalization | - |
| Nitrile Process | Fatty Acids | Nitrilation, Hydrogenation | Use of renewable feedstock |
| Biocatalytic Cascade | Fatty Acids | Enzymatic reduction and amination | Mild reaction conditions, high selectivity, renewable feedstock researchgate.netrsc.org |
Green chemistry principles emphasize the reduction of waste at the source. In the context of this compound synthesis, this can be achieved through:
High Atom Economy Reactions : Catalytic methods, particularly biocatalytic routes, often exhibit high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.
Solvent Selection : The use of greener solvents, or ideally, solvent-free conditions, can significantly reduce the environmental impact of the synthesis process.
Catalyst Reusability : Employing heterogeneous or immobilized enzyme catalysts allows for their recovery and reuse, reducing waste and production costs.
The production of fatty amines via traditional methods can be energy-intensive due to the high temperatures and pressures required. rsc.org Improving energy efficiency is a key aspect of greening the production process. This can be achieved through:
Catalyst Optimization : Developing more active and selective catalysts can lower the required reaction temperatures and pressures, thereby reducing energy consumption.
Process Intensification : Combining multiple reaction steps into a single pot, as demonstrated in biocatalytic cascades, can reduce the number of unit operations and associated energy use for heating, cooling, and separation. researchgate.net
Use of Alternative Energy Sources : Exploring the use of renewable energy sources to power the production facility can further decrease the carbon footprint of the process.
By integrating these green chemistry principles, the synthesis and application of this compound can be made more sustainable, reducing its environmental impact from cradle to grave.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure of a molecule. These calculations can predict a variety of molecular properties that are crucial for understanding reactivity. For a molecule like Heptadec-9-EN-1-amine, DFT can be used to determine the distribution of electron density, the energies of molecular orbitals, and electrostatic potential.
Key parameters derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into charge distribution and identifying potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
DFT studies on primary amines have been used to investigate their electronic properties and reactivity in various chemical reactions. ijcce.ac.ir For instance, calculations can elucidate how substituents affect the electronic structure and, consequently, the reaction energetics. researchgate.net
Table 1: Predicted Electronic Properties of a Long-Chain Unsaturated Amine (Illustrative) This table illustrates the type of data that would be generated from a DFT analysis of a molecule structurally similar to this compound.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 7.9 eV | Suggests high kinetic stability |
| Dipole Moment | 1.5 D | Indicates moderate polarity |
| Mulliken Charge on N | -0.45 e | Confirms the nucleophilic character of the amine group |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules.
MD simulations can provide detailed information on:
Conformational Preferences: The long heptadecenyl chain can adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformations and the dynamics of transitions between them.
Intermolecular Interactions: By simulating the molecule in a solvent or near a surface, MD can reveal the nature of intermolecular forces, such as hydrogen bonding between the amine group and water molecules, or van der Waals interactions along the alkyl chain.
For example, MD simulations have been used to study the interaction of oleylamine (B85491) with nanoparticle surfaces, showing how the amine group anchors to the surface while the alkyl chain extends into the solvent. acs.org This provides a model for how this compound might behave as a surfactant or capping agent.
Table 2: Representative Conformational Data from Molecular Dynamics (Illustrative) This table shows example data that could be obtained from an MD simulation to characterize the conformational flexibility of a long-chain amine.
| Parameter | Description | Simulated Result | Implication |
| End-to-End Distance | Distance between the nitrogen atom and the terminal methyl group | Average: 18.5 Å | Measures the overall extension of the molecule |
| Radius of Gyration | A measure of the molecule's compactness | Average: 5.2 Å | Indicates the degree of folding of the alkyl chain |
| Dihedral Angle Distribution | Distribution of torsion angles along the C-C backbone | Shows preference for anti (trans) conformations | Reveals local structural preferences |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent | Polar (NH2) SASA: ~15 ŲNonpolar (Chain) SASA: ~450 Ų | Quantifies the exposure of different parts of the molecule to the environment |
Molecular Docking Studies for Ligand-Receptor Interactions (e.g., with microbial targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. scielo.org.mx Given the known antimicrobial properties of some long-chain amines, molecular docking is a key tool for investigating the potential mechanism of action of this compound against microbial targets.
The process involves:
Obtaining the 3D structures of the ligand (this compound) and the microbial receptor protein (e.g., an enzyme essential for bacterial survival).
Sampling a large number of possible binding poses of the ligand in the active site of the receptor.
Using a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted as the most likely binding mode.
Docking studies can identify key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the receptor's active site, or hydrophobic interactions between the alkyl chain and nonpolar pockets of the protein. researchgate.netmdpi.com Such studies have been performed for various amine-containing compounds to explore their potential as inhibitors of bacterial enzymes. nih.gov
Table 3: Example Molecular Docking Results against a Bacterial Protein (Illustrative) This table presents hypothetical docking results for this compound with a bacterial enzyme target.
| Microbial Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| S. aureus DNA Gyrase (e.g., 2XCT) | -7.5 | Asp-73, Gly-77 | Hydrogen Bond with -NH2 |
| Val-71, Ile-94 | Hydrophobic with alkyl chain | ||
| E. coli FimH (e.g., 4XO8) | -6.8 | Asp-47, Gln-133 | Hydrogen Bond with -NH2 |
| Phe-1, Ile-13 | Hydrophobic with alkyl chain |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.com For non-clinical applications, such as predicting antimicrobial or antifungal activity, QSAR models can be developed for a class of compounds like long-chain amines.
A QSAR model is built by:
Compiling a dataset of molecules with known activities (e.g., minimum inhibitory concentration).
Calculating a set of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.
Using statistical methods to build a mathematical equation that relates the descriptors to the activity.
Once a predictive QSAR model is established, it can be used to estimate the activity of new, untested compounds like this compound based solely on its calculated descriptors. QSAR studies have been successfully applied to various classes of antimicrobial amines to guide the design of new, more potent analogues. nih.gov
Table 4: Molecular Descriptors Used in QSAR for Antimicrobial Amines (Illustrative) This table provides examples of descriptors that would be calculated for this compound for use in a QSAR model.
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Relevance to Activity |
| Lipophilicity | LogP | 7.2 | Relates to membrane permeability |
| Topological | Molecular Connectivity Index (¹χ) | 9.8 | Describes molecular size and branching |
| Electronic | Dipole Moment | 1.5 D | Influences polar interactions |
| Geometric | Solvent Accessible Surface Area (SASA) | 465 Ų | Relates to the extent of interaction with the environment |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. rsc.org This approach can be applied to understand the reactivity of the amine and alkene functional groups in this compound.
For the amine group, computational studies can model reactions such as:
Nucleophilic attack: The reaction of the amine with electrophiles like aldehydes or CO2 can be studied to determine activation energies and reaction intermediates. nih.govnih.gov
Oxidation: The mechanism of amine oxidation, which is relevant in biological systems and synthetic chemistry, can be investigated. researchgate.net
For the alkene group, reactions such as addition or oxidation can be modeled. These calculations provide a step-by-step understanding of bond-breaking and bond-forming processes, which is crucial for controlling reaction outcomes and designing new synthetic routes.
Table 5: Calculated Energetics for a Hypothetical Amine Reaction (Illustrative) This table shows example data from a DFT study on the mechanism of an amine reacting with an electrophile.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants (Amine + Electrophile) | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for nucleophilic attack |
| 3 | Intermediate | -5.4 | A stable intermediate formed after the initial attack |
| 4 | Transition State 2 (TS2) | +8.7 | Energy barrier for a subsequent proton transfer |
| 5 | Products | -12.1 | Final products of the reaction |
Future Directions and Emerging Research Opportunities
Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies
The industrial synthesis of long-chain amines has traditionally relied on methods that are energy-intensive and utilize harsh chemicals. researchgate.net A significant future direction lies in the development of green and sustainable synthetic routes to Heptadec-9-EN-1-amine.
Biocatalysis presents a particularly promising avenue. A proof-of-concept for the biocatalytic synthesis of primary fatty amines from renewable triglycerides and oils has been demonstrated. nih.gov This process, which couples a lipase (B570770) with a carboxylic acid reductase (CAR) and a transaminase (TA), offers a mild, one-pot alternative to conventional methods. researchgate.netnih.gov Researchers have successfully synthesized various medium and long-chain primary fatty amines with high analytical yields, showcasing the potential for producing compounds like this compound from renewable feedstocks. researchgate.netnih.gov
Another innovative approach involves the use of sophorolipid-derived 17-hydroxy oleic acid to produce polyfunctional C17 fatty amines. researchgate.net This method utilizes abundant, bioderived starting materials and employs synthetic transformations such as allylic bromination, Curtius rearrangement, and the Mitsunobu reaction. researchgate.net The development of such methodologies could lead to the efficient and sustainable production of this compound and its derivatives.
Furthermore, nickel-based homogeneous catalysts are being explored for the reductive amination of carbonyl compounds, offering a cost-effective and sustainable route to primary amines. rsc.org The application of such catalytic systems to produce this compound could significantly improve the efficiency and environmental footprint of its synthesis.
Table 1: Comparison of Synthetic Methodologies for Long-Chain Amines
| Methodology | Starting Materials | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Traditional Nitrile Route | Fatty acids, Ammonia (B1221849) | High temperatures and pressures, metal catalysts | Established but with environmental drawbacks |
| Biocatalytic Cascade | Triglycerides, Oils | Mild conditions, renewable feedstocks, one-pot synthesis researchgate.netnih.gov | High potential for sustainable production |
| From Sophorolipids | 17-hydroxy oleic acid | Utilizes bioderived materials, produces functionalized amines researchgate.net | Directly applicable for C17 amine synthesis |
| Homogeneous Catalysis | Carbonyl compounds, Ammonia | Use of abundant base metals, high efficiency rsc.org | Promising for cost-effective and sustainable synthesis |
Exploration of Advanced Functional Materials Based on this compound
The unique molecular structure of this compound, featuring a long hydrophobic alkyl chain and a reactive primary amine group, makes it an excellent candidate for the development of advanced functional materials.
One area of significant potential is in the formulation of corrosion inhibitors. google.comsolenis.com Long-chain aliphatic amines are known to form protective films on metal surfaces, mitigating corrosion in various industrial applications. researchgate.net The presence of the double bond in this compound could offer additional functionalities, such as polymerization or cross-linking, to enhance the stability and durability of the protective film. Research in this area could focus on optimizing the formulation of corrosion inhibitors containing this compound for specific environments, such as marine or freshwater systems. google.com
The amine group of this compound is also reactive towards various functional groups, making it a versatile building block for the synthesis of novel polymers and surfactants. researchgate.net These materials could find applications in drug delivery, where the long alkyl chain can encapsulate hydrophobic drugs, and the amine group can be functionalized for targeted delivery.
Furthermore, amine-functionalized materials are being extensively studied for carbon dioxide capture. arxiv.org While much of this research focuses on solid sorbents, the principles could be extended to materials incorporating this compound. The long alkyl chain might influence the material's physical properties, such as its interaction with other components in a composite material.
Table 2: Potential Applications of this compound in Functional Materials
| Application Area | Proposed Function of this compound | Key Research Objectives |
|---|---|---|
| Corrosion Inhibition | Forms a protective film on metal surfaces researchgate.net | Enhancing film stability and durability through the unsaturated bond |
| Drug Delivery | Serves as a hydrophobic core for drug encapsulation | Functionalization of the amine group for targeted delivery |
| Polymer Synthesis | Acts as a monomer or cross-linking agent | Developing novel polymers with tailored properties |
| CO2 Capture | Component of amine-functionalized sorbents arxiv.org | Investigating the influence of the alkyl chain on sorption properties |
Deeper Understanding of Non-Human Biological Mechanisms
While the specific biological roles of this compound are not yet well-defined, the study of similar long-chain unsaturated fatty acids and amines in non-human organisms provides a framework for future research.
In insects, for instance, fatty acids and their derivatives play crucial roles in a variety of physiological processes. nih.gov They are components of cell membranes, act as signaling molecules, and are precursors for pheromones. The structural similarity of this compound to some of these endogenous molecules suggests it could have interesting biological activities in insects. Future research could explore its potential as a pheromone mimic or as a modulator of insect behavior for applications in pest management.
The metabolism of unsaturated fatty acids is critical for the adaptation of organisms to different environmental conditions. nih.gov For example, changes in the degree of unsaturation of fatty acids in cell membranes can affect their fluidity, which is important for cold adaptation. nih.gov Investigating how organisms metabolize this compound could provide insights into its potential ecological roles.
Integration of Artificial Intelligence and Machine Learning in Amine Research
AI and ML models can be trained to predict the properties of molecules, accelerating the discovery of new materials with desired functionalities. arxiv.orgacs.org For example, machine learning models are being developed to predict the oxidative degradation rates of amines based on their chemical structures. acs.org Such models could be used to screen for derivatives of this compound with enhanced stability for specific applications.
Table 3: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Materials Design | Predictive property models arxiv.orgacs.org | Rapid screening for optimal performance in applications like corrosion inhibition |
| Synthesis Planning | Retrosynthesis algorithms | Identification of efficient and sustainable synthetic routes |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology
The full potential of this compound will be unlocked through interdisciplinary research that bridges the gap between chemistry, materials science, and biotechnology.
The biotechnological production of this compound, for example, requires expertise in both metabolic engineering and organic synthesis. epo.orgnih.gov Optimizing microbial strains for the efficient production of this amine will necessitate a deep understanding of the underlying biochemical pathways.
The development of advanced functional materials based on this compound will require collaboration between materials scientists and chemists. arxiv.org Chemists can design and synthesize novel derivatives of the amine, while materials scientists can characterize their properties and fabricate them into functional devices.
Finally, exploring the biological activities of this compound will involve a synergy between chemists, biologists, and biochemists. Understanding how this molecule interacts with biological systems at a molecular level will be key to harnessing its potential in various applications.
Q & A
Q. How can researchers design a reproducible synthesis protocol for Heptadec-9-EN-1-amine?
Methodological Answer: A robust synthesis protocol requires:
- Literature Review : Identify existing methods for synthesizing structurally similar amines, focusing on reaction conditions (e.g., temperature, catalysts, solvents) .
- Variable Control : Standardize parameters such as reagent purity, stoichiometry, and reaction time. Document deviations using a lab notebook to ensure reproducibility .
- Validation : Confirm product identity via spectroscopic techniques (e.g., NMR, IR) and compare yields with literature values. Address discrepancies by adjusting purification methods (e.g., column chromatography vs. recrystallization) .
Q. Table 1: Key Variables in Synthesis Design
| Variable | Example Parameters | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Palladium on carbon vs. Raney nickel | Selectivity for double bond retention |
| Solvent | Ethanol vs. tetrahydrofuran | Reaction rate and byproduct formation |
| Temperature | 80°C vs. room temperature | Kinetic vs. thermodynamic control |
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to confirm the presence of the enamine double bond (δ 5.3–5.7 ppm) and amine protons (δ 1.5–2.5 ppm). -NMR can verify carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. Electron ionization (EI) is preferred for volatile derivatives .
- Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300 cm) and C=C stretches (~1650 cm) .
Q. Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Bands | Diagnostic Utility |
|---|---|---|
| -NMR | δ 5.4 ppm (enamine CH) | Confirms double bond position |
| HRMS | m/z 269.25 (M) | Validates molecular formula |
Q. How should researchers conduct a literature review focused on this compound?
Methodological Answer:
- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound synthesis” or “enamine derivatives” .
- Critical Evaluation : Prioritize peer-reviewed journals and avoid non-academic sources. Assess methodological rigor in cited studies (e.g., sample size, controls) .
- Gap Identification : Note unresolved questions, such as inconsistent reports on catalytic efficiency or stability .
Advanced Research Questions
Q. How can contradictions in reported reaction yields of this compound be resolved?
Methodological Answer:
- Comparative Analysis : Replicate experiments from conflicting studies while controlling variables (e.g., solvent purity, inert atmosphere) .
- Statistical Testing : Apply ANOVA or t-tests to determine if yield differences are significant. Report confidence intervals to quantify uncertainty .
- Mechanistic Probes : Use kinetic isotope effects or computational modeling to identify rate-limiting steps that may vary across studies .
Q. What strategies integrate computational models with experimental data for mechanistic studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for proposed reaction pathways. Compare with experimental activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates. Validate with spectroscopic data (e.g., NMR chemical shifts) .
- Hybrid Workflows : Combine computational predictions with high-throughput screening to optimize catalyst-substrate pairs .
Q. How can researchers address reproducibility challenges in multi-step syntheses?
Methodological Answer:
- Stepwise Validation : Isolate and characterize intermediates (e.g., via LC-MS) to identify unstable species or side reactions .
- Protocol Optimization : Use design of experiments (DoE) to test interactions between variables (e.g., temperature and pH) .
- Open Science Practices : Share raw data and detailed protocols in repositories like Zenodo to enable independent verification .
Q. What statistical approaches are suitable for analyzing variability in biological activity data?
Methodological Answer:
- Dose-Response Analysis : Fit IC values using nonlinear regression (e.g., four-parameter logistic model). Assess goodness-of-fit with R .
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points. Replicate outliers to confirm validity .
- Meta-Analysis : Pool data from multiple studies to calculate weighted averages and heterogeneity indices (e.g., I) .
Q. How can structure-activity relationships (SARs) be developed for this compound derivatives?
Methodological Answer:
- Analog Synthesis : Modify functional groups (e.g., alkyl chain length, substituents) and test biological activity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
- Crystallography : Resolve X-ray structures to link conformational flexibility with binding affinity .
Q. Table 3: Key Considerations for Advanced Studies
| Research Focus | Methodological Tool | Outcome Metric |
|---|---|---|
| Mechanistic Elucidation | DFT/MD simulations | Activation energy, transition states |
| SAR Development | QSAR modeling | Predictive R, cross-validation error |
| Data Contradictions | Meta-analysis | Heterogeneity index (I) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
